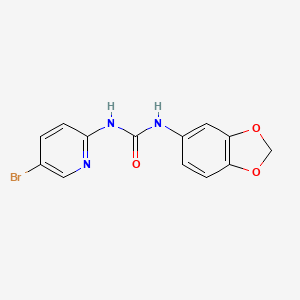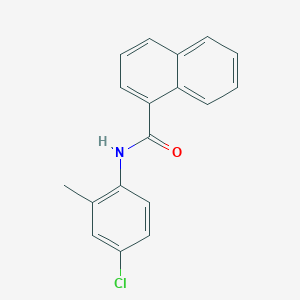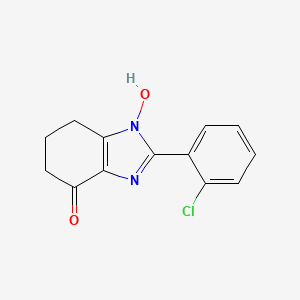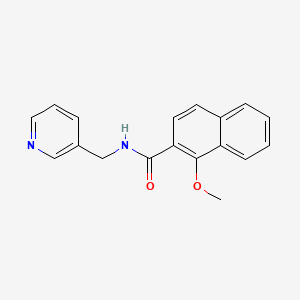
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea, also known as BPU, is a chemical compound that has gained attention in scientific research for its potential applications in drug discovery and development. BPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities, making it a subject of interest in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea is not fully understood, but it is believed to act through the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and cell cycle arrest. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics. This compound has also been found to possess anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to modulate the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, this compound also has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action, which may lead to the development of more potent and specific anti-cancer drugs. Moreover, the anti-inflammatory and anti-oxidant properties of this compound may be explored further for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea involves the reaction between 5-bromo-2-pyridinylamine and 1,3-benzodioxole-5-carbonyl isocyanate in the presence of triethylamine as a catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several scientific publications, and the method has been optimized for better yields and purity.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c14-8-1-4-12(15-6-8)17-13(18)16-9-2-3-10-11(5-9)20-7-19-10/h1-6H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRBGWKVMOBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)



![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)


![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)

![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)